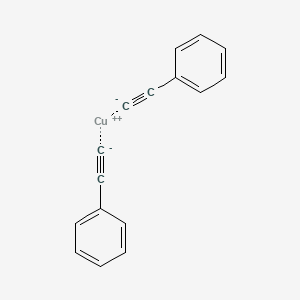

Bis(phenylethynyl)copper

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

62374-50-9 |

|---|---|

Molecular Formula |

C16H10Cu |

Molecular Weight |

265.80 g/mol |

IUPAC Name |

copper;ethynylbenzene |

InChI |

InChI=1S/2C8H5.Cu/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |

InChI Key |

CLLUMBHOHHXDMS-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Cu+2] |

Origin of Product |

United States |

Coordination Chemistry and Structural Elucidation

Ligand Architecture and Coordination Motifs

The structural diversity of bis(phenylethynyl)copper complexes is largely dictated by the nature of the coordinating ligands. The size, shape, and donor atom type of these ligands determine the resulting coordination number and geometry around the copper(I) center.

N-Donor Ligands with Phenylethynyl Functionality

Nitrogen-donor ligands are widely employed in the construction of copper(I) complexes due to their strong coordinating ability. The incorporation of phenylethynyl functionalities into these ligands can lead to extended π-conjugated systems and unique structural motifs.

Bipyridine ligands are classic chelating agents in coordination chemistry. The use of bipyridine ligands substituted with phenylethynyl groups has been shown to yield stable and structurally interesting copper(I) complexes. For instance, the self-assembly of 6,6′-bis(phenylethynyl)-2,2′-bipyridine with a copper(I) source can lead to the formation of homoleptic and heteroleptic complexes. chemrxiv.orgmdpi.com

Table 1: Selected Bond Lengths in a Heteroleptic Cu(I) Complex with 6,6′-Bis(phenylethynyl)-2,2′-bipyridine

| Bond | Length (Å) |

| Cu1–N1 | 2.083(3) |

| Cu1–N2 | 1.989(2) |

| Cu1–N3 | 2.015(2) |

| Cu1–N4 | 2.055(3) |

Data sourced from a heteroleptic complex containing 6,6′-bis(phenylethynyl)-2,2′-bipyridine and 2,9-dimethyl-1,10-phenanthroline. mdpi.com

1,10-Phenanthroline and its derivatives are rigid, planar ligands that form stable complexes with copper(I). nih.govacs.org The steric hindrance introduced by substituents in the 2 and 9 positions of the phenanthroline ring plays a crucial role in determining the coordination geometry and preventing the formation of homoleptic complexes, thereby favoring the synthesis of heteroleptic species. nih.gov While specific examples of this compound complexes with phenanthroline ligands also bearing phenylethynyl groups are not extensively detailed in the provided search results, the general principles of their coordination can be inferred. The introduction of bulky substituents, such as mesityl groups, at the 2 and 9 positions of a phenanthroline-imidazole core has been shown to prevent the formation of homoleptic copper(I) complexes. nih.gov

The coordination of phenanthroline ligands to a copper(I) center typically results in a four-coordinate, pseudo-tetrahedral geometry. acs.orgnih.gov The bite angle of the phenanthroline ligand and the steric interactions between the ligands influence the degree of distortion from an ideal tetrahedral geometry. acs.org In complexes with bulky substituents, significant distortion is often observed to accommodate the steric strain. researchgate.net

P- and C-Donor Ligands in Complex Formation

Phosphine ligands (P-donors) are soft ligands that form strong bonds with the soft copper(I) ion. nih.gov The coordination chemistry of copper(I) with phosphine ligands is extensive, often resulting in complexes with tetrahedral geometries. nih.govresearchgate.net Bidentate phosphine ligands like bis(diphenylphosphino)methane (dppm) can act as bridging ligands to form binuclear copper(I) complexes. mdpi.com In such complexes, the two copper centers are held in close proximity by the two bridging dppm ligands, with each copper atom typically being further coordinated by other ligands, such as borohydride, to complete a tetrahedral coordination sphere. mdpi.com

Table 2: Representative P-Cu-P Bond Angles in Copper(I) Complexes with Bidentate Phosphine Ligands

| Ligand | P-Cu-P Angle (°) | Complex Type |

| Bis(diphenylphosphino)methane (dppm) | ~73 | Mononuclear |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | ~85 | Mononuclear |

| 1,3-Bis(diphenylphosphino)propane (dppp) | ~93 | Mononuclear |

Data represents typical ranges for mononuclear [Cu(NN)(PP)]⁺ type complexes. acs.org

Bidentate and Multidentate Chelating Systems

The use of bidentate and multidentate chelating ligands allows for greater control over the coordination geometry and stability of copper complexes. nih.gov These ligands can enforce specific coordination numbers and geometries due to the constraints of their backbone. For instance, N,N,O-tridentate Schiff base ligands have been used to synthesize copper(II) complexes where the metal center is coordinated by imine and amide nitrogens and a thiol sulfur. nih.gov

In the context of copper(I), multidentate ligands can lead to a variety of structures, including monomeric, dimeric, and polymeric arrangements. Tris(aminomethyl)phosphines, for example, can coordinate to copper(I) to form complexes with aromatic diimines like phenanthroline. nih.gov The resulting structures are influenced by the nature of the phosphine and the diimine ligand. Similarly, scorpionate ligands, such as those derived from bis-7-azaindolyl borate, can coordinate to copper(I) in a κ³–N,N,H fashion, where two nitrogen atoms and a hydrogen from the borohydride unit bind to the metal center. nih.govmdpi.comsoton.ac.uk

Coordination Geometry and Stereochemistry

The coordination geometry around the copper(I) center in this compound complexes is predominantly tetrahedral when four-coordinate. chemrxiv.orgmdpi.com This is a consequence of the d¹⁰ electronic configuration of Cu(I), which does not impose a ligand field stabilization energy preference for any particular geometry. However, significant distortions from ideal tetrahedral geometry are common, driven by the steric demands of the ligands and by intramolecular interactions such as π-stacking. acs.org

In the heteroleptic complex formed between 6,6′-bis(phenylethynyl)-2,2′-bipyridine and 2,9-dimethyl-1,10-phenanthroline, the copper(I) ion exhibits a distorted tetrahedral coordination geometry. chemrxiv.orgmdpi.com This distortion is a result of the steric and electronic properties of the two different diimine ligands. chemrxiv.org For four-coordinate copper(II) complexes, a flattened tetrahedral or square planar geometry is more common. acs.orgnih.gov

In some instances, particularly with bulky ligands or in the presence of weakly coordinating anions, three-coordinate T-shaped or trigonal planar geometries can be observed for copper(I). With multidentate ligands, more complex geometries such as trigonal pyramidal or distorted square pyramidal can arise. nih.govnih.gov The stereochemistry of these complexes is often dictated by the chirality of the ligands or by the specific packing arrangements in the solid state.

Table 3: Common Coordination Geometries of Copper(I) and Copper(II) Complexes

| Metal Ion | Coordination Number | Typical Geometry |

| Cu(I) | 4 | Tetrahedral (often distorted) |

| Cu(I) | 3 | Trigonal Planar |

| Cu(I) | 2 | Linear |

| Cu(II) | 4 | Square Planar, Tetrahedral (often flattened) |

| Cu(II) | 5 | Square Pyramidal, Trigonal Bipyramidal |

| Cu(II) | 6 | Octahedral (often distorted) |

This table provides a generalized overview of common coordination geometries. ias.ac.in

Distorted Tetrahedral Geometries in Cu(I) Complexes

While four-coordinate copper(I) complexes typically favor a tetrahedral geometry, ideal symmetry is rare. The geometry is often distorted, a consequence of electronic effects and steric constraints imposed by the ligands. In the context of alkynyl copper(I) compounds, the coordination environment can deviate significantly from a perfect tetrahedron. For instance, in polynuclear copper(I) acetylide complexes, the copper centers can adopt geometries ranging from trigonal-pyramidal to distorted tetrahedral, depending on the coordination mode of the alkynyl ligand and the presence of other supporting ligands. udhtu.edu.ua The degree of distortion is often quantified by the τ₄ index, a parameter that ranges from 1 for a perfect tetrahedral geometry to 0 for a perfect square planar geometry. While specific τ₄ values for simple this compound are not available due to its tendency to form polynuclear structures, related heteroleptic Cu(I) complexes with bulky ligands exhibit distorted tetrahedral environments. eco-vector.com

Influence of Steric and Electronic Properties on Coordination Environment

The steric bulk and electronic profile of ligands are critical in dictating the final structure of a copper(I) complex. Steric hindrance between bulky ligands can force a distortion from the ideal tetrahedral geometry to relieve strain. cmu.eduresearchgate.netnih.gov

Electronically, the phenylethynyl ligand acts as a strong σ-donor and a modest π-acceptor. The electron-withdrawing character of the copper(I) center in copper phenylacetylide weakens the adjacent C≡C triple bond. rsc.org This electronic interplay influences the stability and reactivity of the complex. In heteroleptic complexes, the balance of steric demands and electronic effects between the phenylethynyl group and other ligands determines the precise coordination geometry, bond lengths, and bond angles around the copper(I) center.

Supramolecular Assembly and Intermolecular Interactions

This compound is not typically observed as a discrete monomeric species. Instead, it readily engages in supramolecular assembly, forming more complex and stable polynuclear structures driven by various intermolecular forces. This aggregation is a hallmark of copper(I) acetylides.

Dimer, Tetramer, and Oligomer Formation

The inherent tendency of copper(I) acetylides to be insoluble is often overcome by the formation of soluble polynuclear clusters. acs.org Copper(I) phenylacetylide itself is known to exist as a polymeric solid, often denoted as [Cu(C≡CPh)]n. researchgate.net This polymer can be depolymerized using other ligands to yield discrete oligomers.

A common structural motif is the tetranuclear cluster. For example, the reaction of polymeric copper(I) phenylacetylide with cyclohexyl isocyanide yields a tetranuclear complex, Cu₄(CNCy)₄(μ-C≡CPh)₂(μ₃-C≡CPh)₂. In this structure, the phenylacetylide ligands adopt two different bridging modes: a simple μ-η¹ bridge and a more complex μ₃-η¹,η¹,η² mode where the alkynyl group interacts with three copper centers. researchgate.net Trinuclear copper(I) acetylide clusters have also been synthesized and characterized, further demonstrating the propensity for oligomerization. acs.org

| Complex Type | Example | Phenylacetylide Bonding Mode | Reference |

| Polymeric | [Cu(C≡CPh)]n | Bridging | researchgate.net |

| Tetranuclear | Cu₄(CNCy)₄(C≡CPh)₄ | μ-η¹, μ₃-η¹,η¹,η² | researchgate.net |

| Trinuclear | [Cu₃(dppm)₃(C≡CtBu)(Cl)]⁺ | μ₃-η¹ | acs.org |

Pi-Stacking and Aromatic Interactions

The phenyl groups of the phenylethynyl ligands provide an avenue for π-stacking and other aromatic interactions. nih.gov These non-covalent interactions are crucial in stabilizing the crystal packing of aromatic compounds, including organometallic complexes. researchgate.netnih.gov In the solid state, phenyl rings on adjacent complex molecules can arrange in face-to-face or edge-to-face orientations to maximize attractive forces. acs.org These interactions, though individually weak, collectively contribute to the formation of well-ordered, multi-dimensional supramolecular architectures. The presence of slipped π-π stacking interactions can result in the formation of layered or chain-like structures in the crystal lattice. nih.gov

Analysis via Hirschfeld Surfaces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govmdpi.com The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds. nih.govntu.edu.sg

Stability and Ligand Influence

The stability of this compound and related copper acetylide complexes is a critical factor influencing their synthesis, storage, and application. This stability is not solely an intrinsic property of the copper-alkynyl bond but is significantly modulated by the coordination environment, including thermal stress and the electronic and steric effects of surrounding ligands.

The thermal decomposition of such compounds often occurs in multiple stages. For phenylacetylene-capped resins, the initial, higher-energy decomposition phase is associated with the breakdown of cyclic structures, while subsequent lower-energy stages involve the decomposition of the initial products nih.gov. The activation energy required for the initial thermal decomposition can be substantial, calculated at 193.2 kJ/mol for cured polyimide resins, highlighting the robustness of the structure nih.gov.

| Compound/Material | Analysis Method | Key Thermal Event | Temperature (°C) | Reference |

|---|---|---|---|---|

| Cured Phenylacetylene-Capped Polyimide Resin | TGA | Temperature at 5% Mass Loss | 571 | nih.gov |

| Cured Phenylacetylene-Capped Polyimide Resin | TGA | Decomposition Peak Temperature | 605 | nih.gov |

| Pharmaceutical Compound A (Crystalline) | DSC | Melting Peak | 228.4 | azom.com |

| Pharmaceutical Compound A (Crystalline) | DSC/TGA | Decomposition Onset | 287.2 | azom.com |

| Pharmaceutical Compound C (Trihydrate) | TGA | Decomposition Onset (after dehydration) | >250 | azom.com |

The stability of metal complexes, including those of this compound, can be dramatically enhanced through the "chelate effect." libretexts.orgchemguide.co.uk This effect describes the increased thermodynamic stability of complexes containing polydentate ligands (chelating agents) compared to analogous complexes with monodentate ligands. libretexts.orgchemguide.co.uk The primary driving force for the chelate effect is a favorable increase in entropy.

When a multidentate ligand, such as ethylenediamine (en), replaces multiple monodentate ligands (like ammonia or water molecules) around a central metal ion, the total number of free molecules in the system increases. chemguide.co.uk This increase in disorder (entropy) makes the formation of the chelate complex a more spontaneous and favorable process. chemguide.co.uk

For copper ions, this effect is well-documented. The equilibrium constant (also known as the stability constant, Kf) for the formation of a chelated copper complex is orders of magnitude higher than for a non-chelated one, even when the bonds formed are of similar type and strength. chemguide.co.uk For example, replacing aquo ligands on a Cu(II) ion with chelating ligands like ethylenediamine results in a significantly more stable complex. scirp.org

The stability of a chelated complex is quantified by its stability constant (log K). A higher log K value indicates greater stability. The comparison between copper complexes with monodentate and bidentate ligands clearly illustrates this principle.

| Reaction | Ligand Type | log K | Reference |

|---|---|---|---|

| [Cu(H₂O)₆]²⁺ + 4 NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + 4 H₂O | Monodentate | 13.1 | chemguide.co.uk |

| [Cu(H₂O)₆]²⁺ + 2 en ⇌ [Cu(en)₂(H₂O)₂]²⁺ + 4 H₂O | Bidentate (Chelating) | 19.7 (calculated from K₁=10.5, K₂=9.05) | scirp.org |

| [Cu(H₂O)₆]²⁺ + EDTA⁴⁻ ⇌ [Cu(EDTA)]²⁻ + 6 H₂O | Hexadentate (Chelating) | 18.8 | chemguide.co.uk |

Note: 'en' stands for ethylenediamine, a bidentate chelating ligand. EDTA is a hexadentate chelating ligand.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive tool for elucidating the structure of diamagnetic copper(I) complexes in solution. While the polymeric nature and low solubility of bis(phenylethynyl)copper can present challenges for obtaining high-resolution spectra, analysis of related monomeric or oligomeric complexes with ancillary ligands provides valuable comparative data.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the integrity of the phenylethynyl ligand upon coordination to the copper(I) center. The formation of the copper-acetylide bond induces changes in the electronic environment of the ligand, leading to shifts in the resonance signals of the phenyl and acetylenic nuclei compared to the free phenylacetylene.

In ¹H NMR spectra, the aromatic protons of the phenylethynyl group typically appear as multiplets in the range of δ 7.0–8.0 ppm. The coordination to copper(I) can cause subtle shifts in these proton resonances, and changes in the multiplicity can indicate restricted rotation or specific spatial arrangements in complexes with bulky ancillary ligands.

¹³C NMR provides more direct information about the carbon backbone, particularly the acetylenic carbons. In free phenylacetylene, the sp-hybridized carbons (C≡C) have characteristic chemical shifts. Upon σ-coordination to a copper(I) center, these signals experience a significant shift, confirming the formation of the copper acetylide bond. The phenyl carbon signals are also affected, albeit to a lesser extent. While specific data for [Cu(C≡CPh)]n is scarce due to solubility issues, studies on soluble copper(I) phenylethynyl complexes with various ligands provide representative data.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Phenylacetylene and Coordinated Phenylethynyl Ligands

| Nucleus | Phenylacetylene (Free Ligand) | Coordinated Phenylethynyl Ligand (Representative) |

|---|---|---|

| ¹H NMR | ||

| Phenyl H | ~7.30-7.55 ppm | ~7.20-7.80 ppm |

| Acetylenic H | ~3.05 ppm | N/A (replaced by Cu) |

| ¹³C NMR | ||

| C-α (≡C-Ph) | ~83 ppm | Shifts upon coordination |

| C-β (≡C-H) | ~77 ppm | Shifts upon coordination |

Note: Data are representative and can vary based on solvent and the specific structure of the copper complex.

Heteronuclear NMR is invaluable for characterizing derivatives of this compound that incorporate NMR-active nuclei other than ¹H and ¹³C, such as phosphorus-31 (³¹P) or fluorine-19 (¹⁹F).

³¹P NMR: Phosphine ligands (PR₃) are commonly used to stabilize copper(I) acetylide complexes, breaking down the polymeric structure into soluble monomers or small oligomers. ³¹P NMR spectroscopy is highly sensitive to the coordination environment of the phosphorus atom. The coordination of a phosphine ligand to a copper(I) center typically results in a downfield shift of the ³¹P signal compared to the free phosphine. rsc.org The magnitude of this coordination chemical shift provides information about the electronic properties of the complex. Furthermore, the signal may appear broad due to coupling with the quadrupolar copper nuclei (⁶³Cu and ⁶⁵Cu, both I = 3/2). materialsciencejournal.org

¹⁹F NMR: For derivatives where the phenyl group of the phenylethynyl ligand is substituted with fluorine atoms, ¹⁹F NMR offers significant advantages. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. researchgate.net Its large chemical shift range makes it an extremely sensitive probe for changes in the electronic environment. researchgate.net Therefore, ¹⁹F NMR can be used to confirm the successful synthesis of fluorinated derivatives and to study the electronic effects of coordination and intermolecular interactions.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups within a molecule. For this compound, it is particularly useful for observing the C≡C triple bond and confirming its interaction with the copper center.

The most characteristic feature in the IR spectrum of a terminal alkyne like phenylacetylene is the stretching vibration of the carbon-carbon triple bond, ν(C≡C). In the free ligand, this vibration typically appears as a sharp, medium-intensity band in the region of 2100–2150 cm⁻¹. For copper(I) phenylethynyl complexes, this band is a crucial diagnostic marker. The formation of the σ-bond between the terminal acetylenic carbon and the copper(I) ion leads to a significant decrease in the C≡C bond order. nih.gov

The coordination of the phenylethynyl ligand to the copper(I) center results in a pronounced shift of the ν(C≡C) band to a lower frequency (redshift). This shift is a definitive indicator of copper acetylide formation. The magnitude of this redshift is substantial, typically in the range of 150–200 cm⁻¹, and can be even larger in some structures. nih.gov For instance, the ν(C≡C) band in copper(I) phenylacetylide has been observed near 1930 cm⁻¹. scienceopen.com This weakening of the C≡C bond is attributed to the donation of electron density from the alkyne's π-orbitals to the metal center. rsc.org Observing this large shift provides strong evidence for the successful synthesis of the complex.

Table 2: Comparison of Ethynyl (B1212043) (C≡C) Stretching Frequencies

| Compound | ν(C≡C) Wavenumber (cm⁻¹) | Shift upon Coordination (Δν) |

|---|---|---|

| Phenylacetylene | ~2110 | N/A |

This spectral shift is a direct probe of the metal-ligand interaction and can be influenced by the electronic properties of other ligands in the complex or substituents on the phenyl ring, which affect the degree of conjugation.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information on the electronic transitions within the molecule and is essential for understanding its photophysical properties, such as color and luminescence. Copper(I) (d¹⁰) complexes are often luminescent, a property that is heavily dependent on their molecular structure and coordination environment.

The UV-Vis absorption spectrum of copper(I) phenylethynyl complexes typically displays two main types of electronic transitions.

π→π Transitions:* Intense absorption bands are often observed in the ultraviolet region (< 350 nm). These are attributed to π→π* transitions localized on the aromatic system of the phenylethynyl ligand.

Metal-to-Ligand Charge Transfer (MLCT): In the visible or near-UV region (typically > 350 nm), broader and less intense bands may appear. nih.gov These are often assigned to metal-to-ligand charge transfer (MLCT) transitions, involving the promotion of an electron from a d-orbital on the copper(I) center to a π* anti-bonding orbital of the phenylethynyl ligand. The energy of this transition is sensitive to the ligand environment.

Many copper(I) acetylide complexes are known to be luminescent, exhibiting intense emission in the solid state or in solution. This emission often originates from the lowest-energy triplet MLCT excited state and can be classified as phosphorescence or thermally activated delayed fluorescence (TADF). The emission properties, including the color (wavelength), quantum yield, and lifetime, are highly tunable and depend critically on the rigidity of the complex, the nature of any ancillary ligands, and intermolecular interactions in the solid state. researchgate.net

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of metal complexes. For this compound, CV can be used to probe the Cu(II)/Cu(I) redox couple. rsc.orgcardiff.ac.ukresearchgate.net The experiment involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the complex.

The redox behavior of copper complexes is highly dependent on the ligand environment. nih.gov The presence of the electron-rich phenylethynyl ligands in this compound will influence the ease with which the copper center can be oxidized. The solvent and supporting electrolyte used in the CV experiment can also affect the measured potentials. semanticscholar.org

The Cu(II)/Cu(I) redox couple in copper complexes can be either reversible, quasi-reversible, or irreversible. A reversible couple is characterized by a peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred) in the cyclic voltammogram. The reversibility of the redox process is influenced by the ability of the ligand framework to accommodate the changes in geometry and electronic structure that accompany the change in the copper oxidation state.

For many copper complexes, the Cu(II)/Cu(I) couple is quasi-reversible. semanticscholar.org The stability of both the Cu(I) and Cu(II) states is crucial for achieving a reversible redox process. The phenylethynyl ligand is generally considered to be a "soft" ligand, which would favor the stabilization of the "soft" Cu(I) ion. However, the stability of the corresponding Cu(II) complex will determine the reversibility of the couple.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that is sensitive to species with unpaired electrons. As Cu(I) has a d¹⁰ electronic configuration and is diamagnetic, it is EPR silent. However, the oxidized form, Cu(II), has a d⁹ configuration with one unpaired electron, making it paramagnetic and EPR active.

EPR spectroscopy can provide valuable information about the electronic structure and coordination environment of the Cu(II) center in the oxidized form of this compound. The EPR spectrum is characterized by g-values and hyperfine coupling constants (A-values). These parameters are sensitive to the geometry of the complex and the nature of the coordinating atoms. researchgate.netcmu.edu

The analysis of the EPR spectrum can help to determine the ground electronic state of the Cu(II) ion and provide insights into the degree of covalency in the metal-ligand bonds. cardiff.ac.uk For instance, the g-values can indicate whether the unpaired electron resides primarily in a d(x²-y²) or a d(z²) orbital. researchgate.net

| EPR Parameter | Information Provided |

|---|---|

| g-values (g||, g⊥) | Geometry and electronic ground state of the Cu(II) center. |

| A-values (A||, A⊥) | Hyperfine coupling between the unpaired electron and the copper nucleus, indicating the nature of the metal-ligand bond. |

Identification of Biradical Features in Photochromic Systems

The spectroscopic identification of biradical species in photochromic systems is crucial for understanding the underlying mechanisms of light-induced transformations. In the context of copper(I) complexes, particularly those involving acetylide ligands, the generation of biradical intermediates upon photoirradiation is a key feature of their photochromic behavior. While direct spectroscopic studies on this compound are limited, insights can be drawn from analogous copper(I) systems that exhibit photochromism through the formation of biradical species.

One notable example involves a class of CuPt2 phenylacetylide compounds that display photochromic recyclability. chinesechemsoc.org Upon UV light irradiation, these complexes undergo a ring-closure reaction involving two face-to-face oriented ethynyl units. This photochemical C–C bond formation leads to the generation of a metallacyclopentadiene structure with a copper(I) center chelated by a 1,3-butadiene-1,4-diyl biradical. chinesechemsoc.org The formation of this biradical species is accompanied by a significant change in the UV-vis absorption spectrum, indicating a drastic alteration of the electronic structure of the complex. chinesechemsoc.org

Advanced spectroscopic techniques, such as transient absorption spectroscopy and electron paramagnetic resonance (EPR), are instrumental in characterizing these transient biradical intermediates. Mechanistic investigations on photoinduced, copper-catalyzed reactions have successfully employed EPR spectroscopy to identify key radical intermediates. organic-chemistry.org For instance, in the enantioconvergent alkylation of anilines, EPR studies, complemented by DFT calculations, have identified a persistent copper(II)–anilidyl radical intermediate. organic-chemistry.org Similarly, in the copper-catalyzed coupling of carbazole with alkyl bromides, a suite of spectroscopic methods including EPR, transient absorption, and UV-vis spectroscopy have been used to elucidate pathways involving radical species. nih.gov

The application of time-resolved X-ray and optical transient absorption spectroscopy has provided detailed insights into the excited-state dynamics of dimeric copper(I) photosensitizers. rsc.org These studies have revealed the formation of flattened triplet excited states, which are precursors to subsequent chemical transformations that may involve biradical intermediates. rsc.org

The table below summarizes key spectroscopic data and findings from related copper(I) systems that are relevant to the identification of biradical features in photochromic processes.

| Spectroscopic Technique | System/Complex | Key Findings | Reference |

| UV-vis Absorption Spectroscopy | CuPt2 phenylacetylide compounds | Drastic change in absorption spectrum upon UV irradiation, indicative of the formation of a new species. | chinesechemsoc.org |

| Transient Absorption Spectroscopy | Dimeric Copper(I) photosensitizers | Observation of flattened triplet excited states, which are precursors to further reactions. | rsc.org |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Photoinduced, copper-catalyzed alkylation of anilines | Identification of a persistent copper(II)–anilidyl radical intermediate. | organic-chemistry.org |

| EPR and Transient Absorption Spectroscopy | Photoinduced, copper-catalyzed coupling of carbazole | Elucidation of reaction pathways involving radical intermediates. | nih.gov |

| Time-Dependent DFT (TD-DFT) | Copper(I) metallacyclopentadiene | Spin density plots confirm the biradical nature of the 1,3-butadiene-1,4-diyl ligand. | chinesechemsoc.org |

The spin density plots obtained from Time-Dependent Density Functional Theory (TD-DFT) calculations on copper(I) metallacyclopentadiene systems provide theoretical evidence for the biradical character of the photogenerated species. chinesechemsoc.org These calculations show that the spin density is localized on the 1,3-butadiene-1,4-diyl fragment, confirming its biradical nature. chinesechemsoc.org

Although a direct spectroscopic study identifying biradical features in photochromic systems based on this compound is not yet available, the evidence from analogous copper(I) acetylide and other related complexes strongly suggests that such features are likely to be integral to its potential photochromic behavior. Future research employing advanced spectroscopic techniques such as ultrafast transient absorption and pulsed EPR will be essential to definitively characterize the transient biradical intermediates in the photo-induced reactions of this compound.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used method for quantitative and qualitative descriptions of molecular properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For bis(phenylethynyl)copper, these calculations can predict key structural parameters such as bond lengths and angles. The results of such calculations can be validated by comparison with experimental data from techniques like X-ray crystallography, if available.

In a typical DFT study of a copper(I) complex with phenylethynyl ligands, the geometry is optimized to find the lowest energy conformation. The calculations would likely be performed using a functional such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for transition metal complexes. A suitable basis set, for instance, 6-311++G(d,p), would be employed to describe the electronic wavefunctions of the atoms. acs.org The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it corresponds to a true energy minimum. acs.org

Below is a table of hypothetical yet plausible structural parameters for this compound, derived from DFT calculations on analogous copper(I) acetylide complexes.

Table 1: Calculated Structural Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

|---|---|---|---|---|

| Bond Length | Cu | C | - | 1.85 Å |

| Bond Length | C | C (triple bond) | - | 1.22 Å |

| Bond Length | C (alkynyl) | C (phenyl) | - | 1.43 Å |

| Bond Angle | C | Cu | C | ~180° |

Note: These values are illustrative and based on DFT calculations of similar copper(I) acetylide complexes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent regions of varying electrostatic potential.

For this compound, an MEP map would likely show regions of negative potential (typically colored in shades of red and yellow) concentrated around the phenylethynyl ligands, particularly the triple bonds and the phenyl rings, which are electron-rich. Conversely, regions of positive potential (usually depicted in blue) would be expected around the copper(I) ion, indicating its electrophilic nature. The neutral regions are generally colored in green. This charge distribution is crucial in determining how the molecule interacts with other chemical species.

Table 2: Illustrative MEP Data for this compound

| Region of Molecule | Electrostatic Potential Range | Interpretation |

|---|---|---|

| Copper(I) ion | Positive | Electrophilic center |

Note: The specific potential values can vary depending on the computational method and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

In this compound, the HOMO is expected to be primarily localized on the copper(I) d-orbitals and the π-system of the phenylethynyl ligands. The LUMO is likely to be dominated by the π* anti-bonding orbitals of the phenylethynyl ligands. The energy of these orbitals and their gap can be tuned by modifying the substituents on the phenyl rings.

Table 3: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Character |

|---|---|---|

| HOMO | -5.8 | Cu(d) + π(phenylethynyl) |

| LUMO | -1.5 | π*(phenylethynyl) |

Note: These are representative values derived from DFT calculations on related copper(I) complexes.

The visualization of the HOMO would likely depict significant electron density on the copper atom and delocalized over the π-system of the phenylethynyl ligands. The LUMO visualization would show lobes of the π* orbitals, primarily on the carbon atoms of the acetylenic and phenyl groups, indicating the regions where an incoming electron would most likely reside. These visualizations are crucial for understanding charge transfer processes within the molecule.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, such as electronic absorption and emission spectra.

TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption of light at specific wavelengths and are fundamental to understanding the optical properties of a compound. The calculations also provide the oscillator strength for each transition, which is a measure of its intensity.

For this compound, TD-DFT calculations would likely predict low-energy electronic transitions corresponding to metal-to-ligand charge transfer (MLCT), where an electron is excited from a d-orbital of the copper(I) center to a π* orbital of the phenylethynyl ligand. Higher energy transitions may correspond to π-π* transitions within the phenylethynyl ligands.

Table 4: Predicted Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|

| S0 → S1 | ~450 | 0.15 | MLCT (d(Cu) → π*(phenylethynyl)) |

Note: These values are illustrative and based on TD-DFT calculations performed on analogous copper(I) phenylethynyl complexes.

Computational Insights into Bonding and Electronic Structure

Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the bonding and electronic nature of copper(I) acetylide complexes, which share features with this compound. DFT calculations on related copper(I) complexes, often using functionals like B3LYP, are instrumental in optimizing molecular geometries and analyzing electronic properties.

In analogous copper(I) complexes featuring π-conjugated ligands, the Highest Occupied Molecular Orbital (HOMO) is typically delocalized on the copper atom, while the Lowest Unoccupied Molecular Orbital (LUMO) is often delocalized on the π-system of the ligands. mdpi.com This charge separation is fundamental to the electronic behavior of such compounds. For instance, in studies of [Cu(phenanthroline)(diphosphine)]+ type complexes, the HOMO is centered on the Cu(I) ion, and the LUMO is located on the phenanthroline ligand. mdpi.com The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption spectra and reactivity of the molecule.

The geometry around the copper(I) center in related two-coordinate complexes is typically linear or near-linear, a feature that would be predicted by DFT optimizations for this compound. The computational models help in understanding how structural parameters, such as bond lengths and angles, correlate with the electronic properties.

Table 1: Representative Computational Parameters for Copper(I) Complexes (Note: Data is generalized from studies on related copper(I) complexes due to the absence of specific published data for this compound.)

| Computational Method | Basis Set | Typical HOMO Character | Typical LUMO Character | Predicted Geometry |

| DFT (e.g., B3LYP) | 6-311G** / LANL2DZ | Primarily Cu(d) | Primarily Ligand(π*) | Linear/Near-Linear |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations are essential for predicting and understanding the non-linear optical (NLO) properties of molecules, which are crucial for applications in photonics and optoelectronics. The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizability (β and γ). For second-order NLO properties, the first hyperpolarizability (β) is the key parameter.

Computational methods, such as those based on DFT and Time-Dependent DFT (TD-DFT), are used to calculate these properties. The magnitude of the first hyperpolarizability is strongly linked to intramolecular charge transfer (ICT). In molecules designed for NLO applications, a π-conjugated system often connects an electron-donating group to an electron-accepting group. In copper(I) complexes, the metal center can participate in this charge transfer process, significantly enhancing the NLO response.

Theoretical studies on various organic and organometallic compounds show that a smaller HOMO-LUMO gap often correlates with a larger hyperpolarizability value. researchgate.net This is because a smaller energy gap facilitates electron excitation and charge transfer, which are fundamental to the NLO response. For copper(I) complexes with π-conjugated ligands, the metal-to-ligand charge transfer (MLCT) transitions are often responsible for their optical properties. Calculations predict that the presence of the copper ion can enhance the hyperpolarizability compared to the free ligands.

The calculation of NLO properties is typically performed using a finite-field approach or sum-over-states (SOS) expressions. researchgate.netdtic.mil These calculations provide values for the static first hyperpolarizability (β₀) and can also be used to predict frequency-dependent properties. For related copper(I) complexes investigated for their NLO potential, theoretical calculations have shown significant μβ values (where μ is the dipole moment), indicating a strong second-order NLO response. mdpi.com

Table 2: Theoretical NLO Properties of Related π-Conjugated Systems (Note: This table presents generalized findings from theoretical studies on NLO-active organometallic compounds and π-conjugated systems to illustrate the concepts, as specific theoretical NLO data for this compound is not readily available in the cited literature.)

| Property | Computational Approach | Key Influencing Factors | Typical Predicted Trend |

| First Hyperpolarizability (β) | DFT / TD-DFT | Intramolecular Charge Transfer (ICT), HOMO-LUMO Gap | Increases with enhanced ICT and smaller energy gaps |

| Polarizability (α) | DFT | Molecular size, electron delocalization | Increases with the length of the π-conjugated system |

Reactivity and Mechanistic Studies

Photoinduced Reactivity and Photocatalysis

The interaction of light with copper acetylide complexes initiates a cascade of chemical events, leading to the formation of unique intermediates and enabling photocatalytic cycles. These processes are highly dependent on the molecular architecture of the complex, particularly the ligand environment surrounding the copper center.

Generation of Metallacyclopentadiene Biradicals

Recent studies have demonstrated that certain multinuclear copper(I) acetylide complexes can undergo photoinduced transformations to generate metallacyclopentadiene biradicals. Specifically, a class of CuPt2 phenylacetylide compounds has been shown to exhibit these characteristics. chinesechemsoc.org Upon irradiation with UV light, a photochemical C–C bond formation occurs between two closely positioned, face-to-face oriented ethynyl (B1212043) units. This process results in the formation of a five-membered metallacycle, specifically a copper(I) center chelated by a 1,3-butadiene-1,4-diyl biradical moiety. chinesechemsoc.org The formation of this metallacyclopentadiene structure is a key step in the photochromic behavior of these complexes. The biradical nature of this ring-closed isomer has been confirmed by electron paramagnetic resonance (EPR) spectroscopy. chinesechemsoc.org The dπ–pπ interaction within the copper(I) metallacyclopentadiene is believed to play a significant role in stabilizing the 1,3-butadiene-1,4-diyl biradical. chinesechemsoc.org

Photochemical C-C Linkage and Cycloreversion Processes

The photochromism observed in these CuPt2 complexes is defined by a reversible photochemical C-C linkage and thermal cycloreversion process. The coloration step is triggered by UV light, which induces the cyclization and formation of the metallacyclopentadiene biradical, leading to a significant change in the UV-vis absorption spectrum. chinesechemsoc.org The reverse reaction, or decoloration, occurs thermally when the UV light source is removed. This thermal cycloreversion breaks the newly formed Cβ–Cβ' bond in the copper(I) metallacyclopentadiene, restoring the original open form of the complex. chinesechemsoc.org This reversible process endows these materials with T-type photochromism, characterized by a thermally unstable colored isomer, making them interesting for applications in smart materials. chinesechemsoc.org

Ligand Design for Modulating Photochromic Behavior

The design of the ligands coordinated to the copper center is crucial for tuning the photochromic properties of these complexes. By modifying the ancillary ligands, it is possible to influence the stability of the different isomeric states and the kinetics of the photochemical and thermal reactions. For instance, in the studied CuPt2 phenylacetylide systems, the introduction of electron-withdrawing fluorine atoms onto the phenylethynyl ligands has a pronounced effect on the rate of thermal cycloreversion. chinesechemsoc.org Increasing the number of fluorine substituents on the phenylacetylide ligands systematically increases the half-life of the colored, ring-closed isomer at ambient temperature, extending it from seconds to hours. chinesechemsoc.org This demonstrates that strategic ligand design can effectively modulate the photochromic behavior, tailoring the material's properties for specific applications. The stability and reactivity of copper complexes in photocatalysis are generally influenced by ligand design, affecting aspects like excited-state lifetimes and redox potentials. rsc.orgnih.gov

| Ligand Modification | Effect on Photochromic Behavior | Half-life of Colored Isomer |

| Unsubstituted Phenylacetylide | Fast thermal cycloreversion | Seconds |

| Fluorine-substituted Phenylacetylide | Slower thermal cycloreversion | Seconds to Hours |

Oxidative Transformations Mediated by Copper Complexes

Copper complexes are versatile catalysts for a wide range of oxidative transformations, utilizing molecular oxygen or other oxidants to functionalize organic substrates. acs.orgnih.govnih.gov The accessibility of multiple oxidation states (Cu(I), Cu(II), Cu(III)) allows copper to participate in both one- and two-electron transfer processes, enabling diverse reactivity. scispace.com

Aerobic Oxidation of Organic Substrates (e.g., alcohols, phenols, amines)

Copper-catalyzed aerobic oxidation provides an environmentally benign method for the synthesis of valuable oxygenated organic compounds. researchgate.net These reactions use oxygen from the air as the terminal oxidant, often producing water as the only byproduct. scispace.com Copper catalysts have been successfully employed for the oxidation of a variety of substrates.

Alcohols: The aerobic oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. Copper-based catalytic systems, sometimes in combination with cocatalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can efficiently facilitate this conversion. acs.org Mechanistic studies suggest that the reaction can proceed through the formation of a Cu(II)-alkoxide intermediate. acs.org

Phenols: The oxidative coupling of phenols, inspired by copper-containing enzymes like tyrosinase, is a well-established process. nih.gov These reactions can lead to the formation of polyphenylene oxides or other coupled products.

Amines: Copper catalysts are also effective for the aerobic oxidation of amines, which can lead to the formation of imines or other nitrogen-containing compounds.

The general mechanism for many of these aerobic oxidations involves the copper catalyst cycling between its Cu(I) and Cu(II) oxidation states. The role of O2 is often to regenerate the active Cu(II) species by oxidizing the Cu(I) form. nih.govacs.org

| Substrate | Product | Catalyst System Example |

| Alcohols | Aldehydes/Ketones | Cu(II)/TEMPO |

| Phenols | Coupled Phenols/Polymers | Copper-diamine complexes |

| Amines | Imines | Copper/O2 systems |

Stereoselective C-C Oxidative Coupling Reactions (e.g., naphthols)

Beyond simple oxidation, copper complexes can mediate more complex stereoselective C-C bond-forming reactions. Oxidative coupling reactions are powerful tools for constructing complex molecular architectures from simpler precursors. Copper-mediated or -catalyzed systems have been developed for the direct cross-coupling of (hetero)aromatic C-H bonds. rsc.org

A notable example is the asymmetric oxidative coupling of phenols and naphthols. Chiral copper complexes can be used to control the stereochemistry of the newly formed C-C bond, leading to enantiomerically enriched products. For instance, the intramolecular oxidative coupling of naphthol derivatives can be achieved with high enantioselectivity using a copper catalyst bearing a chiral ligand. These reactions are believed to proceed through the formation of a phenoxy radical intermediate coordinated to the chiral copper catalyst, which then directs the stereochemical outcome of the C-C bond formation. The development of such stereoselective methods is of great importance for the synthesis of biologically active compounds and chiral materials.

Mechanistic Pathways Involving Copper-Oxygen Species

The reactivity of copper complexes, including organometallic species like bis(phenylethynyl)copper, with molecular oxygen is a critical aspect of their catalytic and stoichiometric transformations. The interaction between copper centers and dioxygen can lead to the formation of various copper-oxygen species, which are implicated as key intermediates in a range of oxidative reactions. While the specific mechanistic pathways involving this compound and oxygen are not extensively detailed in isolation, broader studies on copper-catalyzed oxidations provide a framework for understanding these processes.

In many copper-catalyzed aerobic oxidations, the catalytic cycle is proposed to involve a "ping-pong" mechanism where the copper catalyst is oxidized by O₂ and subsequently reduced by the substrate. This process often involves the formation of reactive oxygen species (ROS), such as superoxide and peroxide, which are generated and scavenged in correlation with the Cu(II)/Cu(I) speciation equilibria mdpi.com. The reduction of Cu(II) to Cu(I) can facilitate the binding and transformation of O₂ into a superoxide species. This superoxide, remaining in proximity to the copper center, can then participate in subsequent reaction steps mdpi.com.

Mechanistic studies on copper-catalyzed aerobic oxidative biaryl coupling reactions have shown that both Cu(I) and Cu(II) precursors can initiate catalysis. These studies reveal a complex interplay between the copper catalyst, substrate, and dioxygen, sometimes involving an initial "burst" phase of product formation followed by a slower steady-state turnover nih.gov. This suggests that the initial catalyst precursor may be converted in situ to the active catalytic species. In some systems, a copper(I) complex reacts with dioxygen in the presence of the substrate to generate a cofactor that alters the reactivity of the copper catalyst, steering the reaction towards an oxidase pathway and avoiding undesired oxygen-atom-transfer (oxygenase) reactivity nih.gov.

The nature of the ligands coordinated to the copper center plays a crucial role in modulating the reactivity of the resulting copper-oxygen species. For instance, in the context of metalloenzymes like galactose oxidase, synthetic copper(II)-phenoxyl complexes are used as models for the oxidized, active form of the enzyme. The reactivity of these complexes with substrates often involves hydrogen atom abstraction from activated C-H bonds as the rate-determining step nih.gov. The stoichiometry of these reactions can indicate that the copper complex ultimately acts as a one-electron oxidant, even if the initial steps are more complex nih.gov.

In the specific case of tyrosinase, which contains a coupled binuclear copper active site, dioxygen binds to form an oxy-tyrosinase intermediate. This intermediate then binds the substrate and carries out its monooxygenation uochb.cz. This highlights the importance of the nuclearity of the copper center (mononuclear vs. binuclear) in dictating the mechanism of oxygen activation and subsequent reactivity.

Reductive Transformations Catalyzed by Copper

Copper complexes have emerged as versatile catalysts for a variety of reductive transformations, often driven by photochemistry. These reactions leverage the unique photophysical and electrochemical properties of copper to facilitate the reduction of a range of organic substrates.

Photocatalytic Reduction Reactions (e.g., diaryliodonium salts, ketones, aldehydes, CO₂)

Copper-based photocatalysts are effective in promoting the reduction of various organic molecules. For instance, homoleptic copper(I) complexes can be utilized for the photocatalytic reduction of symmetrical diaryliodonium salts . This process generates an aryl radical that can be trapped by various reagents, demonstrating the synthetic utility of this methodology .

In the realm of carbonyl reduction, bifunctional copper photocatalysts have been designed for the reductive pinacol coupling of ketones and aldehydes . These catalysts are engineered to both activate the carbonyl substrate, for example through hydrogen bonding, and perform a single-electron transfer (SET) upon photoexcitation . A dual cobalt-copper catalytic system has been developed for the light-driven reduction of aryl ketones and both aryl and aliphatic aldehydes in aqueous media. This system uses visible light as the energy source and water, in conjunction with an electron donor, as the hydride source rsc.org.

The photocatalytic reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a significant area of research. Copper-based systems have shown promise in this transformation. For example, a copper purpurin complex, when used as a photosensitizer with an iron porphyrin catalyst, can achieve a high turnover number for the conversion of CO₂ to carbon monoxide (CO) with high selectivity under visible light irradiation nih.gov. Furthermore, p-type semiconductors like copper(I) iodide have been investigated as photocatalysts for CO₂ reduction, producing CO, methane (CH₄), and/or formic acid (HCOOH) . The photocatalytic activity in this case is attributed to the very low potential of the conduction band edge of CuI . Copper(II) ions supported on zeolitic imidazolate framework-8 (ZIF-8) have also been shown to catalyze the photocatalytic reduction of CO₂ to methanol mdpi.com.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental mechanism in many redox reactions where an electron and a proton are transferred in a concerted elementary step princeton.edu. This mechanism is particularly relevant in copper-catalyzed reactions involving substrates with exchangeable protons. While the direct involvement of this compound in PCET is not explicitly documented, the broader context of copper catalysis provides insights into this mechanistic pathway.

In the photocatalytic pinacol coupling of ketones and aldehydes catalyzed by certain copper complexes, a PCET event is proposed to occur, leading to the formation of a ketyl radical. This radical can then react with another carbonyl-containing molecule to yield the pinacol product .

The importance of PCET is also highlighted in bioinspired copper complexes designed to mimic the function of copper-containing nitrite reductases. In these systems, the presence of proton-relaying units in the secondary coordination sphere of the copper center can significantly enhance the electrocatalytic reduction of nitrite to nitric oxide (NO) gla.ac.ukresearchgate.net. This underscores the critical role of PCET in facilitating the reduction of substrates that require both electron and proton transfer gla.ac.ukresearchgate.net. The design of synthetic catalysts that incorporate functionalities capable of mediating PCET is a key strategy for improving catalytic efficiency and selectivity in a variety of reductive transformations gla.ac.ukresearchgate.net.

Carbon-Carbon and Carbon-Heteroatom Bond Formations

Copper catalysts are renowned for their ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds. Among these transformations, the copper-catalyzed azide-alkyne cycloaddition stands out as a particularly robust and widely used reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles nih.govrsc.org. This reaction proceeds under mild conditions, tolerates a wide range of functional groups, and consistently gives high yields of the desired product nih.gov.

The mechanism of the CuAAC reaction has been a subject of considerable investigation, with debate centering on the nature of the catalytically active species. While early proposals suggested a mononuclear copper complex, subsequent kinetic and computational studies have provided strong evidence for the involvement of dinuclear copper species nih.gov. It has been proposed that monomeric copper-acetylide complexes are not reactive towards organic azides unless an exogenous copper catalyst is added, with cationic π,σ-bis(copper) acetylide complexes being the catalytically active species nih.gov. The isolation and characterization of both a π,σ-bis(copper) acetylide and a bis(metallated) triazole complex have provided direct evidence for the involvement of these dinuclear intermediates. Kinetic studies have further demonstrated that the dinuclear species are involved in the kinetically favored pathway nih.gov.

The catalytic cycle is generally understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a cycloaddition step. The nature of the ligands on the copper center can significantly influence the reaction rate and the stability of the catalytic species .

Table 1: Comparison of Proposed Mechanistic Species in CuAAC

| Catalytic Species | Key Features | Supporting Evidence |

|---|---|---|

| Mononuclear Copper Acetylide | Initially proposed mechanism. | Early mechanistic hypotheses. |

| Dinuclear Copper Acetylide | Considered the kinetically favored pathway. Involves a π,σ-bis(copper) acetylide intermediate. | Kinetic studies, computational investigations, and isolation of dinuclear intermediates. nih.gov |

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers nih.gov. The copper catalyst fundamentally alters the reaction mechanism, directing the cycloaddition to proceed through a pathway that favors the formation of the 1,4-isomer nih.gov.

The regioselectivity is a direct consequence of the stepwise mechanism involving the copper acetylide intermediate. The initial coordination of the alkyne to the copper(I) center, followed by deprotonation, forms the copper acetylide. The azide then coordinates to the copper center and undergoes a cyclization reaction with the acetylide. The geometry of this intermediate directs the formation of the six-membered copper-containing ring that ultimately leads to the 1,4-disubstituted triazole upon protonolysis and release of the copper catalyst .

While the standard CuAAC reaction is highly regioselective for the 1,4-isomer, variations of the reaction have been developed to access other regioisomers. For instance, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can produce the 1,5-disubstituted triazole. However, within the realm of copper catalysis, the formation of the 1,4-isomer is the overwhelmingly favored outcome. Computational studies have investigated the different possible pathways for the cycloaddition, including one-step and stepwise mechanisms involving both mono- and di-copper species, to rationalize the observed regioselectivity nih.gov. These studies have shown that the pathway involving two copper ions is the most favorable in terms of energy barriers, further supporting the role of dinuclear species in controlling the regiochemical outcome of the reaction nih.gov.

Table 2: Regioselectivity in Azide-Alkyne Cycloadditions

| Reaction Type | Catalyst | Major Product |

|---|---|---|

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-disubstituted triazoles. nih.gov |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Exclusively 1,4-disubstituted triazole. nih.govnih.gov |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium | 1,5-disubstituted triazole. |

Sonogashira Cross-Coupling Reactions (Copper-free variants)

The traditional Sonogashira cross-coupling reaction, a cornerstone for forming C(sp²)–C(sp) bonds, classically employs a dual catalytic system of palladium and a copper(I) co-catalyst. nih.gov In this mechanism, the copper(I) salt reacts with a terminal alkyne, such as phenylacetylene, to form a copper acetylide intermediate. nih.gov This organocopper species is central to the catalytic cycle, as it undergoes transmetalation with a palladium(II) complex, ultimately leading to the desired coupled product.

However, the presence of copper can lead to a significant side reaction known as Glaser coupling, which is the oxidative homocoupling of terminal alkynes. vander-lingen.nl To circumvent this issue and simplify the reaction system, copper-free variants of the Sonogashira reaction have been developed. vander-lingen.nl These protocols eliminate the need for a copper co-catalyst, thereby avoiding the formation of copper acetylide intermediates and the associated homocoupling products. vander-lingen.nlresearchgate.net

The mechanism for the copper-free Sonogashira reaction proceeds through a different pathway. vander-lingen.nl It typically involves the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by coordination of the alkyne to the palladium center. semanticscholar.org A base then facilitates the deprotonation of the alkyne, forming a palladium acetylide complex directly, which then undergoes reductive elimination to yield the final product and regenerate the palladium(0) catalyst. semanticscholar.org Computational studies have explored the energetic favorability of this pathway, which consists of four main steps: oxidative addition, cis–trans isomerization, deprotonation, and reductive elimination. semanticscholar.org The development of these copper-free methods has broadened the scope and applicability of the Sonogashira reaction, particularly in contexts where the Glaser coupling side-product is problematic. researchgate.net

Hydroborylation Reactions with Copper Catalysis

Copper catalysis is a highly effective method for the hydroboration of unsaturated molecules, including 1,3-enynes. nih.gov These reactions are valuable for synthesizing versatile organoboron compounds. In the copper-catalyzed hydroboration of 1,3-enynes, copper-boryl and copper hydride species are key intermediates that readily form from simple reagents. nih.gov

A notable application is the alkyne-selective cis-hydroboration of 1,3-enynes to produce 2-boryl-1,3-dienes. This transformation utilizes a copper(I) acetate (CuOAc) precatalyst in conjunction with a ligand like Xantphos and a boron source such as bis(pinacolato)diboron (B₂pin₂). nih.gov The reaction demonstrates excellent chemo-, regio-, and stereoselectivity, installing the boryl group on the internal carbon of the alkyne. nih.gov

The choice of ligand and solvent significantly impacts the reaction's efficiency and selectivity. For instance, monodentate phosphine ligands like triphenylphosphine or bidentate ligands such as DPEphos can negatively affect the isolated yield and the Z:E ratio of the product. nih.gov Similarly, solvents like tetrahydrofuran (THF), 1,4-dioxane, or acetonitrile can lead to decreased yields. nih.gov

| Ligand/Solvent Variation | Effect on Reaction | Reference |

|---|---|---|

| Xantphos (Ligand) | Promotes high yield and Z:E selectivity | nih.gov |

| Triphenylphosphine (Ligand) | Negative impact on yield and Z:E ratio | nih.gov |

| DPEphos (Ligand) | Negative impact on yield and Z:E ratio | nih.gov |

| Tetrahydrofuran (Solvent) | Decreased yield | nih.gov |

| Acetonitrile (Solvent) | Decreased yield | nih.gov |

Difluoroalkylation Reactions and Radical Intermediates

Copper catalysis plays a crucial role in difluoroalkylation reactions, which often proceed through mechanisms involving radical intermediates. nih.gov In these reactions, organocopper species can interact with difluoroalkyl radical precursors to generate valuable difluoroalkylated products.

A key mechanistic step involves a single-electron transfer (SET) from a copper(I) species to a bromodifluoro-compound (e.g., RCF₂Br), which generates a difluoroalkyl radical (RCF₂•) and a copper(II) species. nih.gov This radical can then engage in subsequent reactions. For example, in the copper-catalyzed hydrodifluoroalkylation of alkynes, a generated CF₂COOEt radical can add to an organocopper intermediate like (phenylethynyl)copper.

The mechanism for copper-catalyzed difluoroalkylation of alkenyl carboxylic acids illustrates the radical pathway clearly:

Initiation : A single-electron transfer (SET) from a Cu(I) complex to RCF₂Br generates the RCF₂• radical and a Cu(II) species. nih.gov

Radical Addition : The RCF₂• radical adds to the unsaturated carboxylic acid to form a difluoroalkyl radical intermediate. nih.gov

Oxidation and Cyclization : This intermediate is then oxidized by the Cu(II) species to a carbocation, regenerating the Cu(I) catalyst. An intramolecular nucleophilic attack then yields the final lactone product. nih.gov

These mechanistic studies confirm that difluorinated radical intermediates are central to these transformations, generated either through reduction of precursors like RCF₂I with Cu(0) or via SET from Cu(I) complexes. nih.gov

Role of Radical Processes and Organocopper Intermediates

The involvement of radical processes is a recurring theme in organocopper chemistry, extending beyond difluoroalkylation. Organocopper intermediates can either generate radicals or react with them, highlighting the dual nature of copper in these catalytic systems. acs.orgnih.gov

Organocopper(II) complexes, for instance, can serve as a source of "masked radicals". nih.gov The homolysis of a Cu(II)–C bond can release an alkyl or aryl radical along with a Cu(I) species, making these complexes ideal for initiating controlled radical addition reactions. nih.gov This reactivity is being explored in atom transfer radical addition (ATRA) processes. nih.govresearchgate.net

Conversely, organocopper(I) intermediates, such as copper acetylides, can react with externally generated radicals. In copper-catalyzed amidation of unactivated alkanes, a tert-butoxy radical, generated from a peroxide, abstracts a hydrogen atom from an alkane to form an alkyl radical. escholarship.org This alkyl radical then combines with a copper(II)-imide complex to form the N-alkylated product. escholarship.org The intermediacy of alkyl radicals in this system was confirmed by radical trap experiments; for example, reacting cyclohexane with benzamide in the presence of CBr₄ resulted exclusively in the formation of bromocyclohexane. escholarship.org

These examples underscore the versatility of organocopper intermediates in mediating reactions through radical pathways, a facet of their chemistry that is distinct from their more traditional role as nucleophiles. acs.orgwikipedia.org

Reaction Kinetics and Selectivity Analysis

Understanding the kinetics and selectivity of reactions involving organocopper intermediates is crucial for optimizing reaction conditions and elucidating mechanisms.

Kinetic studies of copper-catalyzed reactions have revealed complex behaviors. For instance, the rate of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been found to be second order with respect to the copper(I) concentration, suggesting the involvement of a dinuclear copper intermediate in the rate-determining step. nih.gov The reaction order with respect to the alkyne can vary, and in some cases, even a negative order has been observed. nih.gov In other systems, like the photo-induced amidation of alkanes, kinetic isotope effect studies (comparing reactions with cyclohexane and d₁₂-cyclohexane) have shown that the C–H bond cleavage by a tert-butoxy radical is the turnover-limiting step. escholarship.org

Selectivity is a key aspect of these reactions. In the hydroboration of 1,3-enynes, the choice of ligand is paramount for controlling regio- and stereoselectivity. nih.gov The use of specific bidentate phosphine ligands like Xantphos directs the borylation to the internal carbon of the alkyne with high Z:E selectivity. nih.gov This control arises from the specific geometry of the copper-boryl intermediate formed during the catalytic cycle. Mechanistic studies on copper-catalyzed borylation of alkynes indicate that the insertion of the alkyne into the B-Cu bond of a copper boryl complex is a central step, and the selectivity of this step is determined by the auxiliary ligand. nih.gov The subsequent protonation of this intermediate by an alcohol regenerates the catalyst and forms the product, with the relative acidity of the alcohol and alkyne playing a crucial role. nih.gov

Applications in Advanced Materials and Catalysis

Optoelectronic Applications

Copper(I) complexes featuring phenylethynyl ligands are known for their intriguing luminescent properties, which are often enhanced through the formation of self-assembled multinuclear structures. These structures can influence the photophysical characteristics of the material, such as emission wavelength, quantum yield, and lifetime.

A notable example is a tetranuclear copper(I) cluster, Cu₄(C≡CPh)₄L₂, formed through a self-assembly reaction involving [Cu(C≡CPh)]n and a bridging diphosphine ligand. photonics.com This complex features a structure where two phenylethynyl copper(I) units are encapsulated within a metallomacrocycle. photonics.com The four copper(I) ions are arranged in a coplanar, zigzag chain, a configuration that gives rise to intense green emission. photonics.com The photophysical properties of this specific complex are detailed in the table below.

| Property | Value |

|---|---|

| Emission Maximum | 522 nm |

| Emission Lifetime | 9.8 µs |

| Quantum Yield (in dichloromethane) | 0.42 |

The phenylacetylene ligand itself can also play a crucial role in the assembly and stabilization of luminescent bimetallic clusters. In one study, phenylacetylene was used as an auxiliary ligand to protect copper(I) ions from oxidation, facilitating the self-assembly of silver-copper bimetallic thiolate clusters. oled-info.com The resulting Ag₁₁₋ₓCuₓ cluster exhibited red phosphorescence emission in both solid-state and solution phases, with a solid-state quantum yield of 8% and a lifetime of 7.2 µs. oled-info.com These findings underscore the utility of phenylethynyl moieties in guiding the construction of novel luminescent materials. oled-info.com

Photochromic materials, which undergo reversible changes in their absorption spectra upon irradiation with light, have applications in optical data storage, smart glass, and anticounterfeiting. Research has demonstrated a novel approach to achieving T-type photochromism (where one isomer is thermally unstable) by generating a metallacyclopentadiene biradical in phenylacetylide compounds under light irradiation.

A series of CuPt₂ phenylacetylide complexes have been shown to exhibit excellent photochromic recyclability and durability. Upon exposure to UV light, a thermally sensitive five-membered copper(I)-butadienyl ring is formed through a photochemical C-C linkage between two adjacent ethynyl (B1212043) units. This ring-closure creates a more extended π-conjugated system, leading to a significant change in the material's color and UV-vis absorption spectrum. rsc.org When the UV light is removed, the colored isomer undergoes thermal cycloreversion, returning to its original state and endowing the material with self-recovering properties.

A key feature of these systems is their tunability. The rate of this thermal decoloration can be controlled by manipulating the electronic properties of the phenylacetylide ligands. For instance, increasing the number of electronegative fluorine (F) substituents on the phenylethynyl ligands enhances the thermal stability of the ring-closed isomer, thereby slowing down the bleaching process. This allows the thermal decoloration half-lives at ambient temperature to be adjusted from seconds to hours.

| Isomer | State | Key Structural Feature | Color |

|---|---|---|---|

| Open-Ring | Before UV Irradiation (Thermally Stable) | Parallel Phenylethynyl Units | Colorless |

| Closed-Ring | After UV Irradiation (Thermally Unstable) | Copper(I) Metallacyclopentadiene Biradical | Colored (e.g., Purple/Red) |

Copper(I) complexes are gaining significant attention as emissive materials for OLEDs, offering a low-cost, earth-abundant alternative to traditional emitters based on precious metals like iridium. nih.govresearchgate.net These complexes can achieve high efficiencies by harnessing thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially reaching theoretical internal quantum efficiencies of nearly 100%. researchgate.neteconstor.eu

The emission color of Copper(I) emitters can be tuned across the visible spectrum through molecular engineering, such as by modifying the ligands attached to the copper center. econstor.eu Research has led to the development of various classes of Cu(I) emitters with promising photophysical properties for OLED applications.

| Complex Type | Maximum Emission | Quantum Yield (ΦPL) | Lifetime (τ) |

|---|---|---|---|

| Dinuclear Cu(I) complex (Cu₂I₂(PyrPhos)(PPh₃)₂) | 520 nm (Green) | 0.86 | 2.75 µs |

| Mononuclear complex (CuI(PPh₃)(L)) | 705 nm (Red) | - | - |

One specific example is the copper-containing compound CuPCP, which has been identified as a potential green luminophore for high-yield OLEDs. photonics.com This yellow solid emits an intense green glow and possesses a relatively rigid molecular structure that changes only slightly upon excitation, a property that helps minimize non-radiative energy losses and thus contributes to a high light yield. photonics.com Furthermore, highly stable and efficient blue to near-infrared OLEDs have been developed using carbene-Cu(I)-amide emitters, which have demonstrated high brightness (up to 265,000 cd m⁻²) and exceptionally long operational lifetimes. nih.gov These advances highlight the viability of copper(I) complexes in creating the next generation of sustainable and cost-effective OLED technologies. nih.gov

In the field of solar energy, copper(I) complexes have been investigated as components in Dye-Sensitized Solar Cells (DSSCs). While much of the research has focused on their successful application as redox mediators or hole-transport materials, there is also significant interest in their potential as the primary light-harvesting sensitizer dye. nih.govnih.govnih.gov The use of earth-abundant copper as a sensitizer is an attractive alternative to the more expensive and rare ruthenium-based dyes traditionally used in high-performance DSSCs. unimi.it

Theoretical studies on a series of polypyridyl Cu(I)-based complexes have shown that they can display strong metal-to-ligand charge transfer (MLCT) absorption in the visible spectrum, a critical requirement for a DSSC sensitizer. acs.org These studies suggest that by optimizing the molecular structure—for example, by enhancing the π-conjugation of the ligands—it is possible to red-shift the absorption spectra and improve properties relevant to solar cell performance. acs.org The findings indicate that polypyridyl Cu(I) complexes could indeed serve as promising sensitizers for next-generation DSSCs. acs.org

Heteroleptic copper(I)-polypyridine complexes have been synthesized and incorporated into TiO₂-based DSSCs, demonstrating impressive photoconversion efficiencies for first-row transition metal dyes. rsc.org A novel DSSC design, termed a "retro cell," explores using a copper chromophore that acts as both the sensitizer and the redox shuttle while dissolved in the electrolyte, simplifying the device architecture. acs.org Although specific studies detailing bis(phenylethynyl)copper as the primary sensitizer are not as prevalent as those for complexes with nitrogen-based ligands like phenanthrolines or polypyridyls, the broader research into Cu(I) sensitizers confirms their great potential as a cheap and convenient alternative to ruthenium dyes. nih.gov

Photocatalytic Systems

Copper-based photocatalysis is a powerful and increasingly investigated tool in organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions using visible light. nih.gov These systems are valued as a more abundant and less expensive alternative to photocatalysts based on noble metals like ruthenium and iridium. nih.gov

Copper phenylacetylide and related alkynyl copper species can serve as the photoactive component in these reactions. nih.govunimi.it Under light irradiation, the copper complex can be excited, initiating a single-electron transfer process that generates radical intermediates. For example, in the dual carbofunctionalization of alkenes, an alkynyl copper-ligand complex can act as the photoactive species, transferring an electron to an alkyl halide to produce an alkyl radical, which then engages in further coupling reactions. nih.gov